6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide
Description
6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H6BrNO2S. It is a derivative of benzo[d]isothiazole, featuring a bromine atom at the 6th position and a methyl group at the 3rd position.
Properties
CAS No. |
1303975-97-4 |
|---|---|
Molecular Formula |
C8H6BrNO2S |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
6-bromo-3-methyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C8H6BrNO2S/c1-5-7-3-2-6(9)4-8(7)13(11,12)10-5/h2-4H,1H3 |
InChI Key |
STCBFBOLVAXERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide typically involves the bromination of 3-methylbenzo[d]isothiazole 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 3-Methylbenzo[d]isothiazole 1,1-dioxide
- 6-Bromo-3-methylbenzo[d]isothiazole
Uniqueness
6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the benzo[d]isothiazole scaffold enhances its reactivity and potential for diverse applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
